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Introduction
The reversible gas-solid reaction between calcium oxide (CaO) and carbon dioxide (CO2),

represented by the equation CaO + CO2 ⇌ CaCO3, is a cornerstone of numerous high-

temperature industrial and environmental technologies. Its significance is pronounced in the

fields of post-combustion carbon capture, through a process known as Calcium Looping (CaL),

and thermochemical energy storage.[1][2] In these applications, CaO-based materials are

cyclically carbonated (the exothermic, forward reaction) and calcined (the endothermic, reverse

reaction) to capture CO2 or to store and release thermal energy.[2]

Despite the apparent simplicity of the reaction, its kinetics and the evolution of the solid's

morphology are complex phenomena. A fundamental understanding of the reaction

mechanism, thermodynamics, and the factors influencing its rate is critical for the design of

efficient reactors and the development of novel, durable CaO-based sorbents. This technical

guide provides an in-depth overview of the fundamental principles of the CaO carbonation

reaction, details key experimental protocols for its study, and summarizes the quantitative

impact of various operating parameters, tailored for researchers and scientists in the field.

Reaction Thermodynamics and Kinetics
Thermodynamics
The carbonation of CaO is an exothermic reaction, while the reverse calcination of CaCO3 is

endothermic.[3] The direction of the reaction is dictated by the temperature and the partial
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pressure of CO2 (pCO2).[4] At a given temperature, there exists an equilibrium partial pressure

of CO2. If the ambient pCO2 is above this equilibrium value, carbonation is thermodynamically

favorable. Conversely, if it is below, calcination will occur.[5] The relationship between the

equilibrium temperature (Teq, in K) and equilibrium CO2 partial pressure (pCO2,eq, in atm) can

be described by the following equation[6][7]:

pCO2,eq = exp(18.427 - 20809 / Teq)

For instance, at atmospheric pressure with a CO2 concentration of 40,000 ppm (as in some

flue gases), carbonation is favorable up to about 690°C.[6][8]

Reaction Mechanism
The carbonation of a porous CaO particle is widely accepted to occur in two distinct stages,

which dictate the overall reaction rate.[2][9]

Stage 1: Fast, Kinetically-Controlled Reaction: This initial phase involves the rapid reaction of

CO2 with the available surface of the CaO particle, including the surfaces within its porous

structure. The reaction rate is high and is primarily controlled by the intrinsic chemical

kinetics of the surface reaction.[1][10]

Stage 2: Slow, Diffusion-Controlled Reaction: As the reaction proceeds, a dense, non-porous

product layer of calcium carbonate (CaCO3) forms on the surface of the CaO grains.[2][11]

This product layer creates a barrier that prevents CO2 gas from readily accessing the

unreacted CaO core. The reaction rate dramatically slows and becomes limited by the slow

process of ionic diffusion (e.g., CO2, O²⁻) through the growing CaCO3 layer.[9][12][13] The

thickness of this product layer is a critical parameter, with estimates suggesting it can be

around 50-90 nm before diffusion becomes the rate-limiting step.[11]
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Caption: Two-stage reaction mechanism of CaO carbonation.

Kinetic Models
Several models have been developed to describe the complex kinetics of CaO carbonation.

For the initial surface reaction, a Langmuir-Hinshelwood mechanism is often employed, which

involves the adsorption of CO2 onto active sites on the CaO surface, followed by a chemical

reaction to form CaCO3.[6][7][8] For the overall process, including the diffusion-limited stage,

models such as the Shrinking Core Model and the Random Pore Model are frequently used to

fit experimental data.[9][14] More advanced approaches, like rate equation theory, provide a

deeper link between microscopic mechanisms and the macroscopic reaction behavior.[9][12]

Key Factors Influencing Carbonation
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The efficiency and rate of the CaO carbonation reaction are highly dependent on several

operational parameters. Understanding their influence is crucial for process optimization.

Temperature: Temperature has a significant impact on the reaction rate. Generally, the rate

increases with temperature in the kinetically controlled regime. However, at very high

temperatures, the rate decreases as the system approaches its thermodynamic equilibrium.

[15][16] The optimal temperature for rapid carbonation is often found to be between 650-

700°C.[17] Lower temperatures can lead to the formation of a thinner product layer, which

may reduce the overall conversion capacity in cyclic operations.[16]

CO2 Partial Pressure: The partial pressure of CO2 acts as the driving force for the reaction.

Higher pCO2 levels generally lead to a faster carbonation rate, particularly in the initial

kinetic regime.[13][14][18]

Particle Size and Morphology: The effect of particle size is complex. While smaller particles

offer a higher initial surface-area-to-volume ratio, which can enhance the initial reaction rate,

they are also more susceptible to deactivation through sintering at high temperatures.[19][20]

For larger particles, the reaction is more likely to be hindered by pore-plugging and diffusion

limitations.[19]

Presence of Steam (H2O): The addition of steam to the reaction atmosphere has been

shown to enhance the carbonation process, especially during the diffusion-controlled stage.

[6][21][22] Steam is believed to increase the solid-state diffusion coefficient through the

CaCO3 product layer, thereby promoting higher conversion.[8][10][23] However, some

studies indicate that steam has little to no effect on the reaction rate during the initial,

kinetically-controlled phase.[10][24]

Data Presentation: Summary of Kinetic Parameters
The following table summarizes quantitative data on the activation energies (Ea) reported for

the CaO carbonation reaction under different controlling regimes.
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Controlling Regime
Activation Energy
(Ea) Range (kJ/mol)

Notes Citations

Kinetic Control 17.45 - 46

This initial, rapid

phase is governed by

the chemical reaction

rate.

[1]

Diffusion Control 59.95

This slower phase is

limited by ionic

diffusion through the

CaCO3 product layer.

[1]

Overall (DFT

Calculation)
0

Density Functional

Theory calculations

suggest the chemical

reaction itself has no

activation barrier.

[3]

Overall

(Recarbonation)
20 - 200

Values reported for

the isothermal

carbonation of CaO

above 400°C under

recarbonation

conditions.

[14]

Experimental Protocols for Studying CaO
Carbonation
A multi-faceted approach employing several analytical techniques is necessary to fully

characterize the carbonation reaction.

Thermogravimetric Analysis (TGA)
TGA is the most common technique for obtaining kinetic data on gas-solid reactions. It

measures the change in mass of a sample as a function of time and temperature in a controlled

atmosphere. The increase in mass during carbonation directly corresponds to the uptake of

CO2.[14][21][24]
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Experimental Protocol:

Sample Preparation: A small, precisely weighed amount of CaO sorbent (typically 5-20 mg)

is used. The material should have a well-defined particle size distribution.

Instrument Setup: The sample is placed in a crucible (e.g., alumina or platinum) within the

TGA furnace.

Heating and Purging: The furnace is heated to the desired reaction temperature (e.g.,

650°C) under an inert atmosphere (e.g., N2) to prevent premature reaction.

Reaction Initiation: Once the temperature is stable, the gas flow is switched to a reactive

mixture containing a specific concentration of CO2 (e.g., 15% CO2 in N2).

Isothermal Measurement: The sample mass is recorded over time at a constant temperature.

The experiment continues until the mass stabilizes, indicating the end of the reaction.

Data Analysis: The CaO conversion (X) is calculated from the mass change using the molar

masses of CaO, CaCO3, and CO2. Kinetic parameters are derived by fitting appropriate

models to the conversion vs. time data.
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Caption: A typical experimental workflow for TGA analysis of CaO carbonation.
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In-Situ X-ray Diffraction (XRD)
In-situ XRD is a powerful technique for monitoring the transformation of crystalline phases in

real-time under reaction conditions. It allows researchers to directly observe the consumption of

the CaO phase and the formation of the CaCO3 phase as the reaction progresses.[25][26]

Experimental Protocol:

Sample Preparation: A fine powder of the CaO sorbent is packed into a sample holder

suitable for in-situ studies, often a capillary made of quartz or sapphire.[27][28]

Cell Assembly: The capillary is mounted in a specialized in-situ reaction cell, which is

equipped with gas inlets/outlets and a heating element.[25][28]

Instrument Setup: The cell is mounted on the goniometer of an X-ray diffractometer. Gas

lines are connected to a gas mixing system.

Reaction Conditions: The sample is heated to the target temperature, and the reactive gas

mixture (CO2/N2) is flowed through the capillary.

Data Collection: XRD patterns are collected continuously or at set time intervals throughout

the reaction. This provides a time-resolved series of diffractograms.

Data Analysis: The intensity of the characteristic diffraction peaks for CaO and CaCO3 are

analyzed to quantify the phase composition as a function of time. This provides

complementary kinetic information to TGA.
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Caption: Experimental workflow for in-situ XRD studies of gas-solid reactions.
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Scanning Electron Microscopy (SEM)
SEM is essential for visualizing the morphology of the CaO particles before and after the

carbonation reaction. It provides direct evidence of sintering, particle agglomeration, and the

formation of the CaCO3 product layer.[11][21]

Experimental Protocol:

Sample Collection: Samples are prepared by stopping the carbonation reaction at different

conversion levels (e.g., after the fast stage and after the slow stage).

Sample Mounting: A small amount of the powder is mounted onto an SEM stub using

conductive carbon tape.

Coating: To prevent charging under the electron beam, the non-conductive samples are

coated with a thin layer of a conductive material, such as gold or carbon.

Imaging: The sample is introduced into the SEM vacuum chamber. The electron beam is

scanned across the sample to generate high-resolution images of the particle surfaces.

Analysis: Images are analyzed to assess changes in particle size, shape, surface texture,

and to measure the thickness of the product layer on cross-sectioned particles.

Summary and Outlook
The carbonation of calcium oxide is a complex gas-solid reaction governed by a transition

from a fast, kinetically-driven regime to a slow, diffusion-limited one. The formation of a dense

CaCO3 product layer is the primary cause for the observed reaction slowdown. Key

parameters including temperature, CO2 partial pressure, particle size, and the presence of

steam significantly influence the reaction kinetics and overall CO2 uptake capacity. A thorough

investigation requires a combination of experimental techniques, with TGA providing

quantitative kinetic data, in-situ XRD tracking phase transformations, and SEM revealing

morphological changes. Future research continues to focus on mitigating the deactivation of

CaO sorbents over multiple cycles, primarily by designing nanostructured materials or

composites that are resistant to sintering and the formation of a diffusion-limiting product layer.

[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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